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molecular formula C12H14N2 B8467218 N,N,2-trimethylquinolin-7-amine

N,N,2-trimethylquinolin-7-amine

Cat. No. B8467218
M. Wt: 186.25 g/mol
InChI Key: XIKIEVCGDQRLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173620B2

Procedure details

Referring to FIG. 21, compound 13a (304.3 mg, 1.63 mmol) was dissolved in m-xylenes (2 mL) and stirred under a nitrogen atmosphere. Selenium dioxide (272.29 mg 2.45 mmol) was added and the yellow-orange mixture was heated to 90° C. for 4 h. The black reaction mixture was filtered through cotton, washing several times with chloroform. The filtrate was directly adsorbed onto silica gel and purified by column chromatography (EtOAc) to afford 14a (136.4 mg, 0.68 mmol, 42%) as a pale yellow oil: 1H NMR (CDCl3,) δ 10.11 (1H, s), 8.11 (1H, d, J=8.0 Hz), 7.74 (1H, d, J=8.4 Hz), 7.73 (1H, d, J=8.0 Hz), 7.31 (1H, dd, J=9.6, 2.8 Hz), 7.23 (1H, d, J=1.6 Hz), 3.15 (6H, s); 13C NMR (CDCl3,) δ 194.5, 153.0, 151.9, 150.2, 136.9, 128.6, 123.1, 119.1, 113.8, 107.0, 40.7; FTIR (neat) 2920, 1705, 1620, 1537, 1508, 1382, 1255, 1155, 1066, 835, 761 cm−1; MS (ESI) m/z calculated for (C12H12N2O+H)+ 201, found, 201; HRMS (ESI) m/z calculated for (C12H12N2O+H)+ 201.1028, found, 201.1055.
Quantity
304.3 mg
Type
reactant
Reaction Step One
Quantity
272.29 mg
Type
reactant
Reaction Step Two
[Compound]
Name
m-xylenes
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH3:13])=[N:10]2)=[CH:5][CH:4]=1.[Se](=O)=[O:16]>>[CH3:1][N:2]([CH3:14])[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH:13]=[O:16])=[N:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
304.3 mg
Type
reactant
Smiles
CN(C1=CC=C2C=CC(=NC2=C1)C)C
Step Two
Name
Quantity
272.29 mg
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
m-xylenes
Quantity
2 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The black reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through cotton
WASH
Type
WASH
Details
washing several times with chloroform
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C2C=CC(=NC2=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.68 mmol
AMOUNT: MASS 136.4 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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